Mitochondrial Respiration Inhibition vs. MIBG
In a direct head-to-head comparison, benzylguanidine (BG, the free base of the target hydrochloride salt) and meta-iodobenzylguanidine (MIBG) were evaluated for inhibition of mitochondrial respiration. The two compounds were found to be almost equipotent, indicating that the meta-iodo substituent — critical for MIBG's Uptake-I inhibitory potency — is not required for mitochondrial targeting [1]. This contrasts sharply with the Uptake-I assay in the same study, where MIBG was substantially more efficient than BG, demonstrating that the two compounds possess divergent structure-activity relationship (SAR) profiles across different biological endpoints. For researchers seeking a mitochondrial inhibitor within the benzylguanidine scaffold, BG offers comparable potency to MIBG without the iodine atom, simplifying synthetic derivatization and eliminating radioisotope-associated handling requirements.
| Evidence Dimension | Mitochondrial respiration inhibition potency |
|---|---|
| Target Compound Data | Benzylguanidine (BG): almost equipotent to MIBG in inhibiting mitochondrial respiration (exact IC₅₀ values not reported in abstract; qualitative equipotency stated) |
| Comparator Or Baseline | Meta-iodobenzylguanidine (MIBG): almost equipotent to BG in inhibiting mitochondrial respiration; MIBG was substantially more efficient than BG in Uptake-I inhibition |
| Quantified Difference | Almost equipotent (mitochondrial respiration) vs. MIBG substantially more efficient (Uptake-I). This represents a differential functional profile rather than a simple potency difference. |
| Conditions | In vitro mitochondrial respiration assay; cell lines: SK-N-SH neuroblastoma and PC-12 pheochromocytoma cells; L1210 leukemia cells for cytotoxicity |
Why This Matters
This evidence demonstrates that benzylguanidine retains mitochondrial inhibitory activity equivalent to the clinically utilized MIBG while diverging in NET-mediated uptake potency, enabling users to select BG specifically for mitochondrial-targeted studies where iodine-dependent Uptake-I activity is not required or may confound results.
- [1] Van den Berg, J.D., Smets, L.A., Rutgers, M., Grummels, A., Fokkens, R., Jonkergouw, P., van Rooij, H. Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine. Cancer Chemotherapy and Pharmacology 40, 131–137 (1997). DOI: 10.1007/s002800050637. PMID: 9182834 View Source
